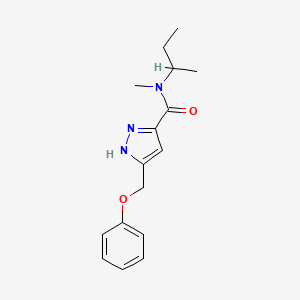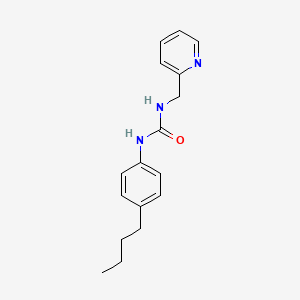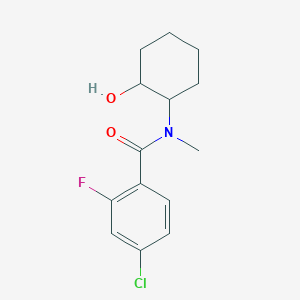
N-(sec-butyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
BAY 41-8543 exerts its effects through the modulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. It acts as a soluble guanylate cyclase (sGC) activator, which results in the production of cGMP. This, in turn, leads to the relaxation of vascular smooth muscle cells and the dilation of blood vessels. BAY 41-8543 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which further enhances the effects of cGMP.
Biochemical and Physiological Effects:
BAY 41-8543 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase cerebral blood flow and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury. Additionally, BAY 41-8543 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAY 41-8543 is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of various neurological disorders. However, the use of BAY 41-8543 in lab experiments can be limited by its relatively short half-life and the need for specialized equipment to measure its effects on the NO-cGMP pathway.
Future Directions
There are several potential future directions for the research on BAY 41-8543. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of BAY 41-8543 in various neurological disorders. Finally, the development of more sensitive and specific assays for measuring the effects of BAY 41-8543 on the NO-cGMP pathway could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of BAY 41-8543 involves the reaction of 5-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid with N-methyl-N-(1-methylethyl)amine in the presence of a suitable coupling agent. This reaction results in the formation of BAY 41-8543 as a white solid, which can be further purified through recrystallization.
Scientific Research Applications
BAY 41-8543 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, BAY 41-8543 has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-butan-2-yl-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-12(2)19(3)16(20)15-10-13(17-18-15)11-21-14-8-6-5-7-9-14/h5-10,12H,4,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMKSUZPUFQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5363352.png)

![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)


![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)
